molecular formula C10H11ClN2O B1355856 N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide CAS No. 926247-28-1

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Cat. No. B1355856
CAS RN: 926247-28-1
M. Wt: 210.66 g/mol
InChI Key: FVRSZVBRTBGQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide” is an organic compound with the molecular formula C10H11ClN2O . It belongs to the class of compounds known as carboxamides .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 2-chloro-4-aminophenyl group .


Physical And Chemical Properties Analysis

“N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide” has a molecular weight of 210.66 . It is recommended to be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research has explored the crystal structures of compounds similar to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. Studies on anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have revealed the importance of hydrogen bonding and molecular conformations in these compounds (Kubicki, Bassyouni, & Codding, 2000).

Anti-Inflammatory and Antioxidant Activity

Compounds structurally related to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide have been synthesized and screened for their anti-inflammatory and antioxidant activities. These studies demonstrate the potential therapeutic applications of these compounds (Kumar, Anupama, & Khan, 2008).

Synthesis and Characterization

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been conducted. These studies contribute to understanding the chemical properties and potential applications of cyclopropanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).

Synthesis of Cyclopropane Amino Acids

The synthesis of cyclopropane amino acids, which are closely related to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, has been explored. These compounds have potential applications in the development of new pharmaceuticals (Adams et al., 2003).

Thiazoline-4-Carboxylates Synthesis

Research has been conducted on the synthesis of thiazoline-4-carboxylates, which are structurally related to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. These studies add to the understanding of the synthesis and potential applications of cyclopropane derivatives (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Antimicrobial Activity

Several compounds structurally similar to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial activities. These findings are valuable for the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Conformational Analysis

The conformational analysis of cyclopropane analogues, closely related to N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, has been studied. This research provides insights into the structural preferences of these compounds (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2006).

Safety and Hazards

This compound should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapours/spray. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-5-7(12)3-4-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSZVBRTBGQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

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